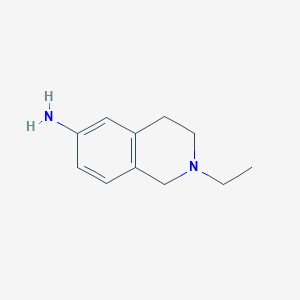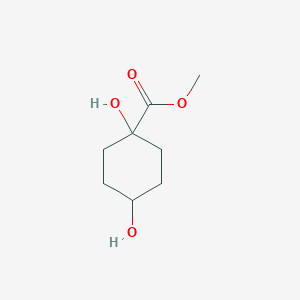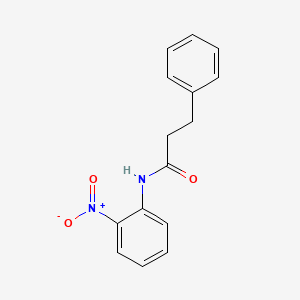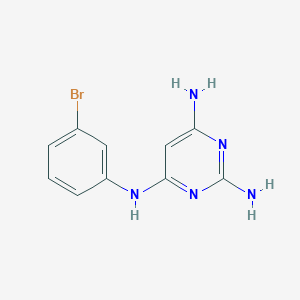
4-Bromo-1,3-dihydro-2H-imidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a bromine atom at the 4th position of the imidazole ring, which significantly influences its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1,3-dihydro-2H-imidazol-2-one typically involves the bromination of 1,3-dihydro-2H-imidazol-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-bromination and to ensure high yield and purity of the product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-1,3-dihydro-2H-imidazol-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced, leading to the formation of different derivatives with altered electronic properties.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 4-azido-1,3-dihydro-2H-imidazol-2-one or 4-thio-1,3-dihydro-2H-imidazol-2-one can be obtained.
Oxidation and Reduction Products: Various oxidized or reduced imidazole derivatives can be synthesized.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1,3-dihydro-2H-imidazol-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: Derivatives of this compound have shown potential as antimicrobial and anticancer agents.
Wirkmechanismus
The mechanism of action of 4-Bromo-1,3-dihydro-2H-imidazol-2-one and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The bromine atom can participate in halogen bonding, enhancing the binding affinity to target sites. Additionally, the imidazole ring can coordinate with metal ions, influencing enzymatic activity and cellular processes .
Vergleich Mit ähnlichen Verbindungen
- 4-Chloro-1,3-dihydro-2H-imidazol-2-one
- 4-Iodo-1,3-dihydro-2H-imidazol-2-one
- 1,3-Dihydro-2H-imidazol-2-one
Comparison:
- Uniqueness: The presence of the bromine atom in 4-Bromo-1,3-dihydro-2H-imidazol-2-one imparts unique reactivity and binding properties compared to its chloro and iodo analogs. Bromine’s moderate electronegativity and size make it a versatile substituent for various chemical transformations .
- Reactivity: While all these compounds can undergo similar types of reactions, the rate and selectivity can vary significantly due to the different halogen atoms .
Eigenschaften
Molekularformel |
C3H3BrN2O |
|---|---|
Molekulargewicht |
162.97 g/mol |
IUPAC-Name |
4-bromo-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C3H3BrN2O/c4-2-1-5-3(7)6-2/h1H,(H2,5,6,7) |
InChI-Schlüssel |
QKIFCQSNRVNRTH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NC(=O)N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


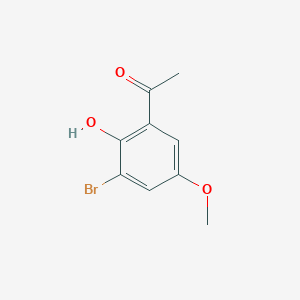
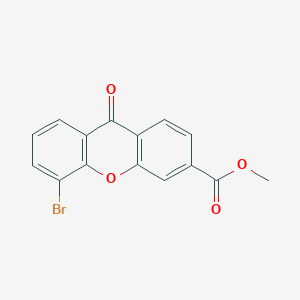
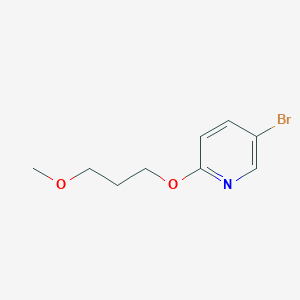
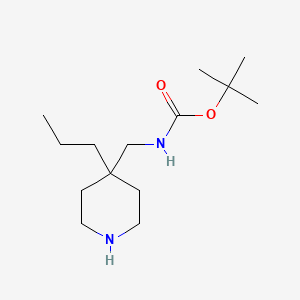

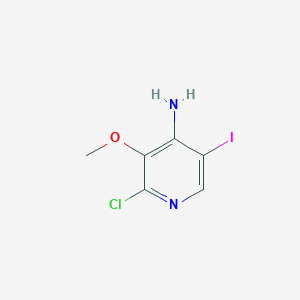
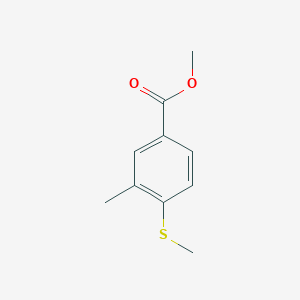
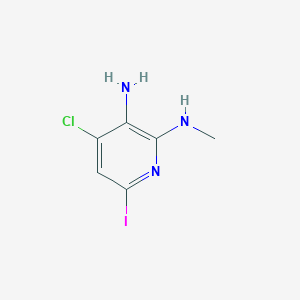
![2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol](/img/structure/B13982683.png)

